molecular formula C17H17BrN6O2S3 B4178661 N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide

N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide

Cat. No.: B4178661
M. Wt: 513.5 g/mol
InChI Key: JFRPNZIQIILBKR-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide is a complex organic compound that features a unique combination of thiadiazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole and thiadiazine rings, followed by their coupling through a thioether linkage. Common reagents used in these reactions include thionyl chloride, bromine, and acetyl chloride, under conditions such as reflux in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiadiazine rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide is not well understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could lead to changes in cellular pathways and processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and thiadiazine derivatives, such as:

  • 2-{[5-(methylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide
  • 2-{[5-(ethylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[5-(4-fluorophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

Uniqueness

The uniqueness of N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2S3/c1-3-13(28-17-24-23-16(29-17)19-9(2)25)14(26)20-15-22-21-12(8-27-15)10-4-6-11(18)7-5-10/h4-7,13H,3,8H2,1-2H3,(H,19,23,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPNZIQIILBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)Br)SC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide
Reactant of Route 3
N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide
Reactant of Route 4
N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide
Reactant of Route 5
N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide
Reactant of Route 6
N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide

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